Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate
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Overview
Description
Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate is a complex organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate involves multiple steps. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid.
Chemical Reactions Analysis
Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, which is added to the reaction mass at 25-35°C and stirred for an hour . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, which are useful in detecting their activity as antileukemia agents . Additionally, it serves as an intermediate in the synthesis of Nilotinib, a drug used in the treatment of chronic myelogenous leukemia .
Mechanism of Action
The mechanism of action of Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes . This inhibition leads to the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3, which also belongs to the class of aromatic anilides . the presence of the phthalazin-1-yl group in this compound provides it with unique properties and applications.
Properties
Molecular Formula |
C29H25N5O4S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
methyl 4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzoate |
InChI |
InChI=1S/C29H25N5O4S/c1-19-10-11-21(17-26(19)39(36,37)31-18-23-7-5-6-16-30-23)27-24-8-3-4-9-25(24)28(34-33-27)32-22-14-12-20(13-15-22)29(35)38-2/h3-17,31H,18H2,1-2H3,(H,32,34) |
InChI Key |
BYBBEKWZUIYLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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